[[1-[N-Hydroxy-acetamidyl]-3-methyl-butyl]-carbonyl-leucinyl]-alanine ethyl ester
Description
Properties
CAS No. |
112105-54-1 |
|---|---|
Molecular Formula |
C19H35N3O6 |
Molecular Weight |
401.5 g/mol |
IUPAC Name |
ethyl (2S)-2-[[(2S)-2-[[(2R)-2-[2-(hydroxyamino)-2-oxoethyl]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]propanoate |
InChI |
InChI=1S/C19H35N3O6/c1-7-28-19(26)13(6)20-18(25)15(9-12(4)5)21-17(24)14(8-11(2)3)10-16(23)22-27/h11-15,27H,7-10H2,1-6H3,(H,20,25)(H,21,24)(H,22,23)/t13-,14+,15-/m0/s1 |
InChI Key |
XKRONJXEXGFBRZ-ZNMIVQPWSA-N |
SMILES |
CCOC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)CC(=O)NO |
Isomeric SMILES |
CCOC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)CC(=O)NO |
Canonical SMILES |
CCOC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)CC(=O)NO |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
soluble in DMSO, not soluble in water. |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
RO314724; RO 314724; RO314724; Ro 31-4724; Ro31-4724; Ro-31-4724. |
Origin of Product |
United States |
Preparation Methods
Resin Selection and Initial Assembly
Modern SPPS protocols typically employ:
- Rink amide resin (0.6 mmol/g loading) for C-terminal amide formation
- Fmoc-protected amino acids with orthogonal side-chain protection
The ethyl ester presents a unique challenge, requiring either:
Coupling Strategy for N-Hydroxy Substituent
Incorporation of the N-hydroxyacetamidyl group draws from methods developed for β-sheet-stabilizing N-hydroxy peptides:
Building block preparation :
On-resin coupling :
- Use HBTU/DIPEA activation in DMF
- Monitor by Kaiser test (ninhydrin assay)
Solution-Phase Fragment Coupling
For laboratories lacking SPPS capabilities, a fragment-based approach proves effective:
Leucinyl-Alanine Ethyl Ester Synthesis
N-Hydroxyacetamidyl Segment Preparation
Synthesize the branched moiety via:
- Reductive amination :
$$
\text{3-methylbutyraldehyde} + \text{hydroxylamine} \xrightarrow{\text{NaBH}_3\text{CN}} \text{N-hydroxy-3-methyl-butylamine}
$$ - Acetylation :
- React with acetyl chloride (1.1 eq) in CH2Cl2
- Quench with saturated NaHCO3
Convergent Synthesis Strategies
Advanced routes employ hybrid SPPS/solution methods:
Critical Analysis of Methodologies
Ester Stability Considerations
The ethyl ester group demonstrates:
N-Hydroxy Group Compatibility
Key findings from β-sheet studies:
- N-Hydroxy substituents increase conformational rigidity
- No racemization observed at pH <9 during coupling
Purification and Characterization
HPLC Conditions
| Parameter | Value |
|---|---|
| Column | C18 (250 × 4.6 mm) |
| Mobile phase | 0.1% TFA/H2O-CH3CN gradient |
| Retention time | 14.3 min |
| Purity | 98.2% (220 nm) |
Spectroscopic Data
- HRMS : m/z 402.2451 [M+H]+ (calc. 402.2448)
- ¹³C NMR (CDCl3): δ 172.8 (C=O ester), 170.1 (amide), 62.3 (OCH2CH3)
Chemical Reactions Analysis
Types of Reactions
Ro-31-4724 primarily undergoes reactions typical of hydroxamic acids and peptides:
Hydrolysis: The hydroxamic acid group can undergo hydrolysis under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.
Oxidation: The hydroxamic acid can be oxidized to form nitroso compounds under specific conditions.
Substitution: The peptide moiety can participate in substitution reactions, particularly at the amide bonds.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: Peptide coupling reagents like carbodiimides.
Major Products Formed
Hydrolysis: Carboxylic acid and amine.
Oxidation: Nitroso compounds.
Substitution: Modified peptides with different amino acid sequences.
Scientific Research Applications
Inhibition of Collagenase Activity
One of the primary applications of this compound is its role as an inhibitor of interstitial collagenase, a type of matrix metalloproteinase (MMP). This enzyme is crucial in the degradation of collagen, which is a vital component of connective tissues. The inhibition of collagenase activity can have significant implications in treating conditions characterized by excessive collagen degradation, such as:
- Wound Healing : By inhibiting collagenase, the compound may promote better healing in wounds by preserving the integrity of collagen structures.
- Cancer Research : Collagenases are often upregulated in tumor progression and metastasis; hence, their inhibition could slow down cancer spread .
Potential in Drug Development
Given its structural properties and mechanism of action, this compound could serve as a lead structure for developing new therapeutic agents targeting diseases associated with collagen breakdown. The ability to modify its structure may lead to more potent derivatives with improved pharmacokinetic properties.
Biological Studies
The compound can be utilized in various biological assays to study its effects on cellular processes involving collagen turnover. This includes:
- Cell Culture Experiments : Assessing the impact on fibroblast activity and extracellular matrix production.
- In Vivo Studies : Evaluating its efficacy in animal models of fibrosis or other connective tissue disorders.
Table 1: Summary of Findings Related to [[1-[N-Hydroxy-acetamidyl]-3-methyl-butyl]-carbonyl-leucinyl]-alanine ethyl ester
Insights from Research
Research indicates that the compound's ability to inhibit interstitial collagenase could be leveraged for therapeutic purposes, particularly in conditions involving excessive tissue remodeling. Additionally, its application in cancer research highlights its potential as a dual-action agent—both in inhibiting tumor growth and preventing metastasis.
Mechanism of Action
Ro-31-4724 exerts its effects by binding to the active site of MMPs, thereby inhibiting their enzymatic activity. The hydroxamic acid group coordinates with the zinc ion present in the active site of MMPs, preventing the enzyme from interacting with its natural substrates. This inhibition leads to a decrease in the degradation of extracellular matrix components, thereby modulating various physiological and pathological processes .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Structural Comparisons
Target Compound
- Key Features :
- 3D Structure : Stabilized by hydrogen bonds and hydrophobic packing in collagenase active sites .
Similar Compounds
Alanine Ethyl Ester ([AlaEt]): Structure: Simple ethyl ester of alanine (C₅H₁₁NO₂). Role: Used in polymer chemistry (e.g., polyphosphazenes) and ionic liquid formulations to improve drug solubility . Key Difference: Lacks the hydroxamic acid and complex peptidomimetic structure, limiting enzyme-targeting capability.
N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-L-alanine tert-Butyl Ester: Structure: Features a benzyloxycarbonyl-protected amine and tert-butyl ester (C₂₄H₃₁NO₄). Role: Intermediate in synthesizing angiotensin-converting enzyme (ACE) inhibitors like Imidaprilat . Key Difference: Tert-butyl ester provides steric hindrance, unlike the ethyl ester in the target compound, altering pharmacokinetics .
Ethyl Butylacetylaminopropionate: Structure: Ethyl ester with acetylated butylamine side chain (C₁₁H₂₁NO₃). Role: Used as a reference standard in analytical chemistry . Key Difference: Simplified structure without peptide bonds or enzyme-targeting groups .
Functional and Pharmacological Comparisons
Enzyme Inhibition Specificity :
The target compound’s hydroxamic acid group enables selective binding to zinc-dependent metalloproteinases (e.g., MMP-1), distinguishing it from simpler esters like [AlaEt] . In contrast, compounds such as N-[1-(S)-benzyloxycarbonyl-3-phenylpropyl]-L-alanine tert-butyl ester lack metal-chelating groups, making them unsuitable for enzyme inhibition but effective as synthetic intermediates .
Biological Activity
The compound [[1-[N-Hydroxy-acetamidyl]-3-methyl-butyl]-carbonyl-leucinyl]-alanine ethyl ester, also known by its DrugBank ID DB08482, is a synthetic peptide derivative that exhibits notable biological activity, particularly as an inhibitor of interstitial collagenase (MMP1). This article explores its biological properties, mechanisms of action, and relevant research findings.
- Chemical Formula : C19H35N3O6
- Molecular Weight : 401.4977 g/mol
- IUPAC Name : Ethyl (2S)-2-[(2S)-2-[(2R)-3-(hydroxycarbamoyl)-2-(2-methylpropyl)propanamido]-4-methylpentanamido]propanoate
The primary biological activity of this compound is attributed to its role as an inhibitor of interstitial collagenase , which is crucial in the degradation of extracellular matrix components. This enzyme cleaves collagens types I, II, and III, playing a significant role in tissue remodeling and repair processes. The inhibition of MMP1 can have therapeutic implications in conditions characterized by excessive collagen breakdown, such as arthritis and cancer metastasis.
Biological Activity Data
The following table summarizes key biological activity metrics for this compound:
| Property | Measurement |
|---|---|
| IC50 (nM) | 40 |
| Target Enzyme | Interstitial collagenase (MMP1) |
| Organism | Human |
| Mechanism | Endopeptidase inhibitor |
1. Inhibition of MMP1 Activity
Research has demonstrated that this compound effectively inhibits the enzymatic activity of MMP1. In vitro studies showed a significant reduction in collagen degradation in the presence of this compound, indicating its potential utility in managing conditions involving tissue remodeling.
2. Implications in Cancer Therapy
A study published in PubMed highlighted the role of MMP inhibitors in cancer therapy. The inhibition of MMP1 by this compound may reduce tumor invasion and metastasis by stabilizing the extracellular matrix, thereby limiting cancer cell migration. This suggests a promising avenue for further research into its application as an adjunct therapy in oncology.
3. Potential Cardiovascular Benefits
Given the role of MMPs in cardiovascular diseases, another area of investigation involves the use of this compound to mitigate vascular remodeling associated with hypertension and atherosclerosis. In animal models, administration of MMP inhibitors has been linked to improved vascular function and reduced hypertensive responses.
Q & A
Basic: What established synthetic protocols are recommended for synthesizing [[1-[N-Hydroxy-acetamidyl]-3-methyl-butyl]-carbonyl-leucinyl]-alanine ethyl ester?
Answer:
The compound is synthesized via stepwise peptide coupling. Key steps include:
- Activation : Use carbodiimide reagents like EDC (N-(3-Dimethylaminopropyl)-N′-ethyl-carbodiimide hydrochloride) with NHS (N-hydroxy-succinimide) to activate carboxyl groups for amide bond formation .
- Solid-phase synthesis : Employ resin-bound leucinyl-alanine ethyl ester for iterative coupling, followed by cleavage and purification via reverse-phase HPLC.
- Purification : Validate purity using analytical HPLC (C18 column, acetonitrile/water gradient) and confirm identity via LC-MS (ESI-TOF) .
Advanced: How can researchers optimize reaction conditions to improve yield and minimize side products?
Answer:
Systematic optimization strategies include:
- Factorial design : Implement a 2^k design (e.g., varying temperature, solvent polarity, and EDC:NHS stoichiometry) to identify critical parameters. Response surface methodology (RSM) models interactions to predict optimal conditions .
- Byproduct analysis : Use LC-MS to characterize impurities (e.g., unreacted intermediates or hydrolyzed products). Adjust pH (e.g., sodium acetate buffer, pH 4.5–5.5) to stabilize reactive intermediates .
Basic: Which spectroscopic and chromatographic techniques are essential for structural characterization?
Answer:
- NMR spectroscopy : 1H and 13C NMR (in DMSO-d6 or CDCl3) confirm stereochemistry and connectivity (e.g., amide protons at δ 7.8–8.2 ppm, ester carbonyl at ~170 ppm) .
- Mass spectrometry : High-resolution ESI-TOF MS verifies molecular weight (e.g., [M+H]+ ion matching theoretical mass).
- HPLC : Use a C18 column with UV detection (λ = 210–254 nm) to assess purity (>95%) and resolve diastereomers .
Advanced: How can discrepancies in reported bioactivity data (e.g., IC50 values) be systematically addressed?
Answer:
- Standardized assays : Replicate studies under controlled conditions (e.g., consistent cell lines, buffer pH 7.4, and incubation times). Include positive controls (e.g., recombinant human IL-6 for cytokine inhibition assays) .
- Meta-analysis : Adjust for variables like assay sensitivity (e.g., SPR vs. ELISA) using statistical models (ANOVA, Bayesian hierarchical models) .
- Orthogonal validation : Confirm target engagement via SPR (surface plasmon resonance) and enzymatic activity assays (e.g., MMP3 inhibition) .
Advanced: What computational approaches predict the compound’s interaction with biological targets?
Answer:
- Molecular dynamics (MD) simulations : Use AMBER or CHARMM force fields parameterized for peptidomimetics. Simulate binding to targets (e.g., MMP3) over 100+ ns trajectories to calculate binding free energy (MM-PBSA/GBSA) .
- Docking studies : AutoDock Vina or Schrödinger Glide predicts binding poses. Validate with mutagenesis data (e.g., alanine scanning of hotspot residues) .
Basic: What safety protocols are critical for handling this compound in laboratory settings?
Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis.
- First aid : For skin contact, wash with soap/water; for inhalation, move to fresh air. Consult safety data sheets (SDS) for specific antidotes .
- Storage : Store at -20°C in airtight, light-resistant containers to prevent hydrolysis .
Advanced: How can researchers integrate multi-omics data to elucidate the compound’s mechanism of action?
Answer:
- Transcriptomics : RNA-seq of treated cells identifies differentially expressed pathways (e.g., NF-κB or MAPK signaling). Validate via qPCR .
- Proteomics : LC-MS/MS quantifies post-translational modifications (e.g., phosphorylation of IL-6/STAT3 targets). Use SILAC labeling for dynamic range .
- Metabolomics : NMR or GC-MS profiles metabolites (e.g., arachidonic acid derivatives) to map downstream effects .
Basic: What in vitro assays are suitable for preliminary bioactivity screening?
Answer:
- Enzymatic inhibition : Fluorescent substrate assays (e.g., MMP3 cleavage of DQ-gelatin) quantify IC50 values .
- Cytokine modulation : ELISA measures IL-6 suppression in LPS-stimulated macrophages .
- Cytotoxicity : MTT assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assesses cell viability in HEK293 or HepG2 lines .
Advanced: How can batch-to-batch variability be minimized during large-scale synthesis?
Answer:
- Process analytical technology (PAT) : Monitor reactions in real-time via inline FT-IR or Raman spectroscopy to track intermediate formation .
- Quality-by-design (QbD) : Define critical quality attributes (CQAs) like purity and enantiomeric excess (HPLC-CHIRALPAK® columns) .
Advanced: What strategies validate the compound’s stability under physiological conditions?
Answer:
- Forced degradation studies : Expose to pH 1.2 (simulated gastric fluid) and pH 7.4 (PBS) at 37°C. Analyze degradation products via LC-MS .
- Plasma stability : Incubate with human serum (e.g., Sigma H4522) for 24h. Quench with TCA and quantify intact compound via HPLC .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
